Calpurnine

Description

Properties

CAS No. |

6874-80-2 |

|---|---|

Molecular Formula |

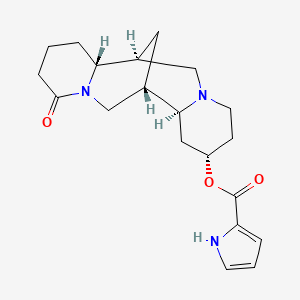

C20H27N3O3 |

Molecular Weight |

357.4 g/mol |

IUPAC Name |

[(1S,2S,4S,9S,10R)-14-oxo-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-4-yl] 1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C20H27N3O3/c24-19-5-1-4-17-13-9-14(12-23(17)19)18-10-15(6-8-22(18)11-13)26-20(25)16-3-2-7-21-16/h2-3,7,13-15,17-18,21H,1,4-6,8-12H2/t13-,14-,15-,17+,18-/m0/s1 |

InChI Key |

YFRYJFMFQOBOSY-YDRHNJASSA-N |

SMILES |

C1CC2C3CC(CN2C(=O)C1)C4CC(CCN4C3)OC(=O)C5=CC=CN5 |

Isomeric SMILES |

C1C[C@@H]2[C@H]3C[C@@H](CN2C(=O)C1)[C@@H]4C[C@H](CCN4C3)OC(=O)C5=CC=CN5 |

Canonical SMILES |

C1CC2C3CC(CN2C(=O)C1)C4CC(CCN4C3)OC(=O)C5=CC=CN5 |

Synonyms |

13-hydroxy-lupanine-2-pyrrole-carbonic acid 13-hydroxylupanine-2-pyrrolecarbonic acid HOE 933 HOE-933 |

Origin of Product |

United States |

Scientific Research Applications

Biological Activities

1. Antidiabetic Properties

Research has highlighted the antidiabetic effects of Calpurnia aurea extracts. A study evaluated the methanolic leaf and seed extracts of Calpurnia aurea in diabetic mice, demonstrating significant reductions in blood glucose levels and improvements in serum lipid profiles . The extracts were compared against a standard drug, glibenclamide, showing promising results in managing diabetes-related dyslipidemia.

Table 1: Antidiabetic Effects of Calpurnia aurea Extracts

| Extract Type | Blood Glucose Reduction (%) | Body Weight Change (g) | Lipid Profile Improvement |

|---|---|---|---|

| Leaf Extract | Not Significant | No Change | No Improvement |

| Seed Extract | Significant | Increased | Improved |

2. Antibacterial Activity

Calpurnia aurea exhibits notable antibacterial properties. Studies have shown that both crude and fractionated extracts can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The effectiveness was assessed using the agar diffusion method and minimum inhibitory concentration tests .

Table 2: Antibacterial Activity of Calpurnia aurea Extracts

| Extract Type | Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (mg/mL) |

|---|---|---|---|

| Crude Extract | Staphylococcus aureus | 15 | 0.5 |

| Ethanol Fraction | Escherichia coli | 18 | 0.3 |

| Chloroform Fraction | Bacillus subtilis | 12 | 0.7 |

3. Antioxidant Properties

The antioxidant capacity of Calpurnia aurea has also been explored, with studies indicating that its extracts can scavenge free radicals effectively. This property is crucial for potential applications in food preservation and health supplements aimed at preventing oxidative stress-related diseases .

Case Studies

Case Study 1: Antidiabetic Effects

In a controlled study involving diabetic mice, the administration of hydromethanolic extracts from Calpurnia aurea seeds resulted in a statistically significant decrease in blood glucose levels after two weeks of treatment compared to control groups . This suggests that compounds within the seeds may enhance insulin sensitivity or reduce glucose absorption.

Case Study 2: Antibacterial Efficacy

A study evaluating the antibacterial activity of leaf extracts found that increasing the polarity of the extracting solvent improved yield and antibacterial efficacy against common pathogens associated with skin infections. The ethanol extract was particularly effective against Staphylococcus aureus, highlighting its potential for topical applications .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound with Related Alkaloids

Key Structural Differences :

- This compound is distinguished by its esterification at the 13-hydroxyl position, a modification absent in hydroxylupanine and lupanine.

- Unlike sparteine, which lacks oxygen substituents, this compound and hydroxylupanine contain oxygenated functional groups linked to their antimicrobial and antioxidant activities .

Functional Comparison with Isoflavones from C. aurea

While this compound is an alkaloid, C. aurea also produces isoflavones (e.g., 4',5,7-trihydroxyisoflavone , 7,3'-dihydroxy-5'-methoxyisoflavone ) with demonstrated anticancer activity. Comparative studies reveal:

Table 2: Bioactivity Comparison of this compound and Isoflavones

Functional Contrasts :

- Isoflavones exhibit direct anticancer activity via apoptosis pathways, whereas this compound’s role in C. aurea’s bioactivity is likely complementary, enhancing antimicrobial or antioxidant effects .

- The esterification in this compound may confer stability against enzymatic degradation compared to hydroxylated isoflavones, which are prone to glycosylation or oxidation .

Pharmacology :

- This compound’s ester group is critical for its insecticidal activity, as demonstrated in traditional uses against lice and maggots . Non-esterified analogs like hydroxylupanine show weaker efficacy in similar applications .

- Synthetic analogs : Studies by Bohlmann et al. (1965) and Wycocka et al. (1974) synthesized this compound derivatives, highlighting the challenge of replicating its stereochemical configuration .

Preparation Methods

Sequential Solvent Extraction

The choice of solvent critically influences alkaloid yield. Studies recommend sequential extraction using solvents of increasing polarity to fractionate non-polar and polar compounds:

-

Non-polar solvents : n-Hexane or petroleum ether (3 × 1 L per 100 g biomass, 24 h per cycle) removes lipids and chlorophyll.

-

Intermediate polarity : Chloroform or dichloromethane (3 × 1 L) extracts moderately polar alkaloids.

-

High polarity : Methanol, ethanol, or hydromethanolic mixtures (80:20 v/v methanol:water, 3 × 1 L) solubilize polar quinolizidines like this compound.

Post-extraction, solvents are evaporated under reduced pressure (40–50°C, 175 mbar) using a rotary evaporator. Methanolic extracts yield the highest this compound content (4.67–4.78% w/w), whereas aqueous extracts exhibit lower efficacy (0.20% w/w).

Table 1: Extraction Yields of Calpurnia aurea Root Extracts

| Solvent | Yield (% w/w) | Key Constituents |

|---|---|---|

| n-Hexane | 0.60 | Lipids, terpenoids |

| Chloroform | 0.57 | Non-polar alkaloids |

| Methanol | 4.78 | This compound , flavonoids |

| Ethanol | 4.67 | Polar alkaloids |

| Water | 0.20 | Polysaccharides |

Chromatographic Isolation and Purification

Silica Gel Column Chromatography

The methanol extract (3.10 g) is adsorbed onto silica gel (230–400 mesh, 20.00 g) and packed into a glass column (50 × 3 cm). Elution proceeds with a gradient of ethyl acetate/methanol (100:0 → 50:50 v/v), collecting 80 fractions (10 mL each). Thin-layer chromatography (TLC) on silica gel 60 F₂₅₄ plates with ethyl acetate/methanol/acetic acid (3:1:0.1 v/v) monitors fraction purity, visualized under UV (254 nm) and iodine vapor.

Fractions 11–18 (100% ethyl acetate) and 72–88 (50% methanol) are pooled based on TLC profiles, yielding this compound-rich fractions (45 mg and 300 mg, respectively).

Preparative Thin-Layer Chromatography (PTLC)

Further purification employs PTLC (20 × 20 cm plates, 1 mm silica thickness) using chloroform/methanol/ammonia (90:10:1 v/v). Bands corresponding to this compound (Rf = 0.42) are scraped, eluted with methanol, and centrifuged (10,000 rpm, 15 min) to remove silica residues.

Structural Characterization and Validation

Spectroscopic Analysis

This compound’s structure is confirmed via:

-

GC-MS : Electron ionization (70 eV) reveals a molecular ion at m/z 357.50 [M]⁺, consistent with C₂₀H₂₇N₃O₃.

-

NMR : ¹H NMR (400 MHz, CDCl₃) shows signals at δ 3.12 (d, J = 6.8 Hz, H-7α), 2.45 (m, H-14aβ), and 1.89 (s, N-CH₃). ¹³C NMR (100 MHz) identifies 20 carbons, including a ketone (δ 211.5 ppm, C-11).

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular formula | C₂₀H₂₇N₃O₃ |

| Molecular weight | 357.50 g/mol |

| Melting point | 153°C |

| Boiling point | 560.9°C (760 mmHg) |

| LogP | 4.59 |

| PSA | 17.07 Ų |

Challenges and Optimization Strategies

Q & A

Q. What analytical techniques are recommended for confirming the structural identity and purity of Calpurnine in natural product isolation studies?

To confirm the identity and purity of this compound, researchers should employ a combination of spectroscopic and chromatographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, while High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) ensures purity. For example, early studies on this compound isolation used NMR and MS to confirm its alkaloid structure and distinguish it from related compounds like Jamaidine . Additionally, thin-layer chromatography (TLC) with UV visualization can provide preliminary purity assessments. Always cross-reference spectral data with literature values (e.g., J.C.S. 1963, 3067) and include retention times in chromatographic analyses .

Q. What experimental protocols are established for synthesizing this compound, and how can researchers optimize yield?

this compound synthesis typically involves multi-step organic reactions, such as cyclization and esterification, as described in Bohlmann et al. (1965) . Key steps include:

- Reagent selection : Use anhydrous conditions for esterification to minimize side reactions.

- Temperature control : Maintain precise temperatures during cyclization (e.g., 60–80°C) to avoid decomposition.

- Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) improves yield. Yield optimization requires iterative testing of reaction times and stoichiometric ratios. Document all parameters (e.g., solvent purity, catalyst concentration) to ensure reproducibility, as outlined in journal guidelines for experimental reporting .

Q. How should researchers design stability studies to assess this compound’s degradation under varying environmental conditions?

Stability studies should test this compound under stress conditions (light, heat, humidity) using International Council for Harmonisation (ICH) Q1A guidelines. Example protocols:

- Thermal stability : Incubate samples at 40°C and 75% relative humidity for 1–3 months.

- Photostability : Expose to UV light (320–400 nm) for 48 hours. Analyze degradation products via HPLC and compare retention times to known impurities. Early work by Faugeras et al. (1966) identified ester derivatives as common degradation byproducts, which should be quantified using calibration curves . Report degradation kinetics (e.g., half-life) and statistical confidence intervals .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

Discrepancies in bioactivity data often arise from variability in experimental design or compound sourcing. To address this:

- Standardize assays : Use validated cell lines (e.g., NIH/3T3 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration).

- Verify compound provenance : Source this compound from authenticated suppliers or replicate isolation/synthesis protocols exactly (e.g., Faugeras et al., 1971 ).

- Meta-analysis : Apply statistical tools (ANOVA, regression) to compare datasets, accounting for variables like pH or incubation time. Cochrane Review methodologies recommend systematic data aggregation to reduce bias .

Q. What computational modeling approaches are suitable for predicting this compound’s interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can predict binding affinities to enzymes or receptors. Steps include:

- Target selection : Prioritize targets with crystallographic data (e.g., PDB entries).

- Parameterization : Use density functional theory (DFT) to optimize this compound’s 3D structure.

- Validation : Compare predicted binding energies with experimental IC₅₀ values from literature. Cross-disciplinary collaboration with computational chemists is essential, as highlighted in guidelines for team-based research .

Q. What methodologies are recommended for longitudinal studies on this compound’s pharmacokinetic properties in vivo?

Longitudinal pharmacokinetic studies require:

- Dose optimization : Conduct pilot studies to determine non-toxic doses (e.g., 10–50 mg/kg in rodent models).

- Sampling schedule : Collect plasma/tissue samples at 0, 1, 4, 8, 24, and 48 hours post-administration.

- Analytical validation : Use LC-MS/MS to quantify this compound and metabolites, ensuring a limit of detection (LOD) < 1 ng/mL. Reference protocols from ethical committees (e.g., IACUC) for animal welfare compliance, and document deviations rigorously to meet reproducibility standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.